

ALC67: Application Notes and Protocols for In Vivo Experiments

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Compound of Interest

Compound Name: ALC67

Cat. No.: B13446621

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Introduction

ALC67 is a novel small molecule inhibitor targeting the Activin receptor-like kinase 6 (ALK-6) and 7 (ALK-7) signaling pathway.[1] As a cytotoxic thiazolidine compound, **ALC67** has demonstrated pro-apoptotic activity in various cancer cell lines, making it a compound of interest for oncology research.[2] These application notes provide an overview of **ALC67**'s mechanism of action and generalized protocols for its application in in vivo experiments.

Disclaimer: Limited public information is available regarding the in vivo use of **ALC67**. The following protocols are generalized and should be adapted based on preliminary dose-finding and toxicology studies.

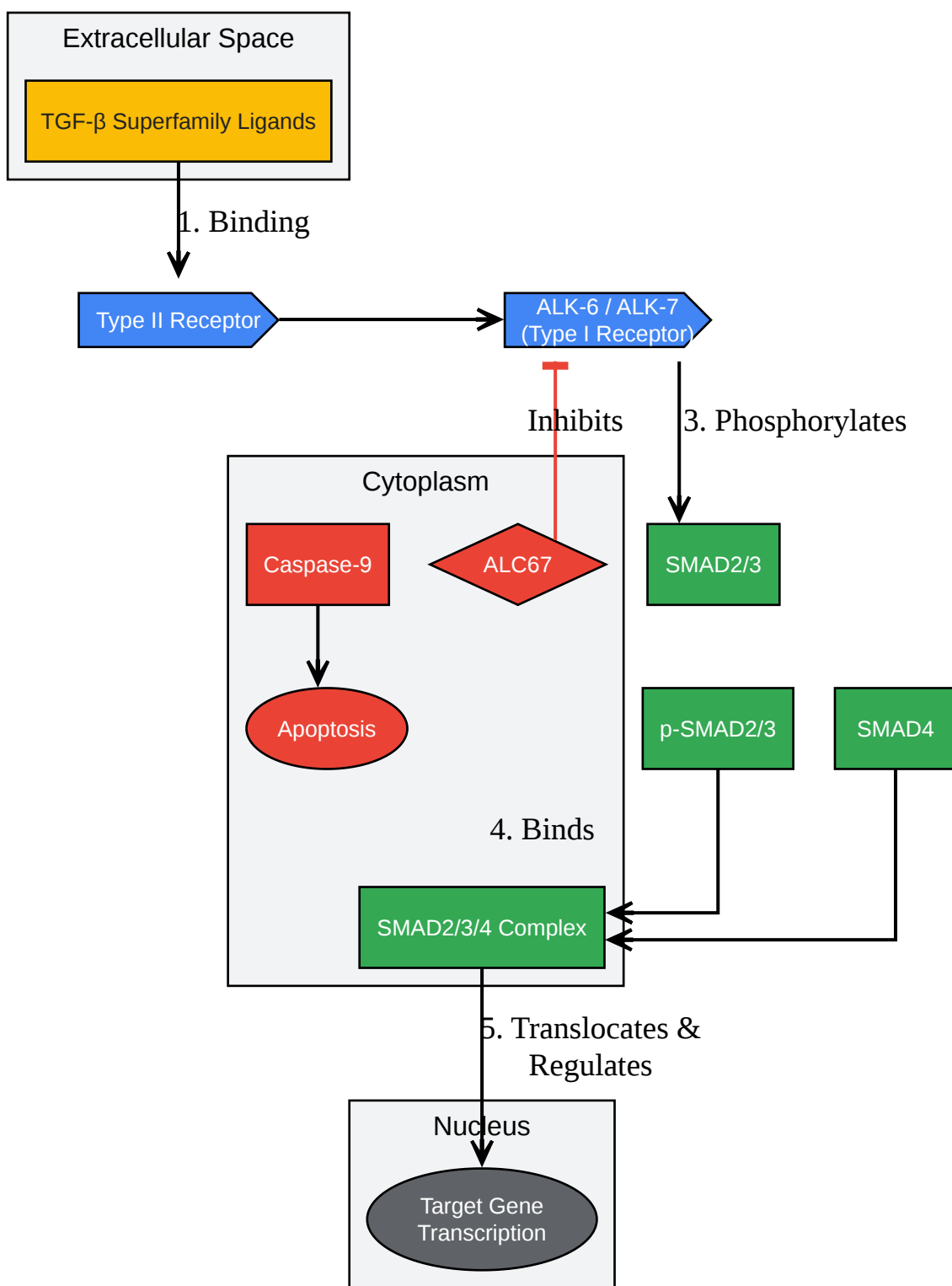
Mechanism of Action

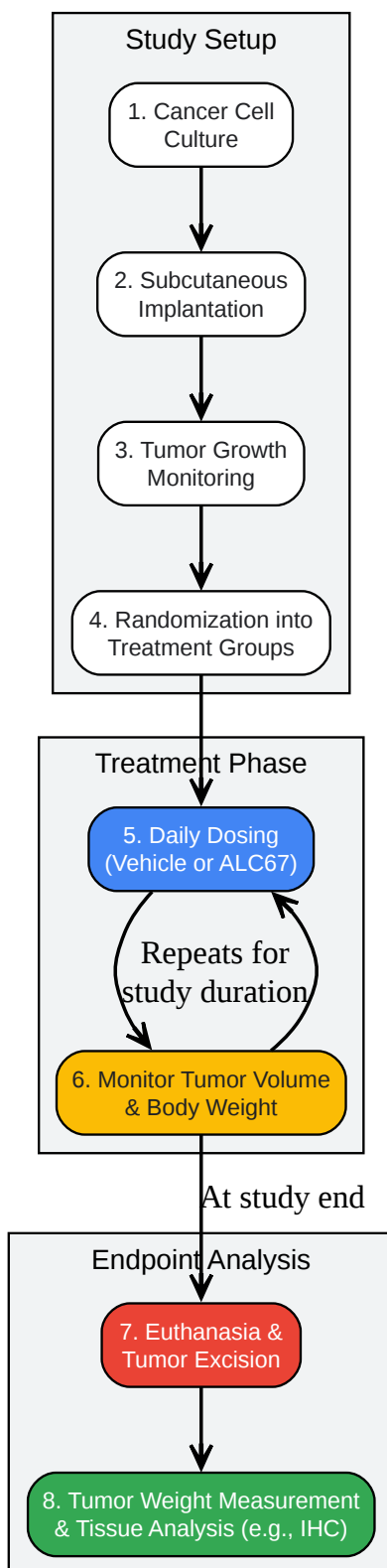
ALC67 is a potent and selective inhibitor of ALK-6 and ALK-7, which are type I receptors of the Transforming Growth Factor-beta (TGF- β) superfamily.[1] The canonical signaling cascade involves the phosphorylation of SMAD2 and SMAD3 upon ligand binding, which then form a complex with SMAD4. This complex translocates to the nucleus to regulate the expression of target genes involved in cell proliferation and differentiation.[1]

In cancer cells, **ALC67** has been shown to induce apoptosis through the activation of caspase-9 and to cause cell cycle arrest at the SubG1/G1 phase.[2] This mechanism appears to be

independent of death receptors.[2]

Signaling Pathway Diagram





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References

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